

# Spectroscopic data for Diisobutylamine hydrochloride (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *Diisobutylamine hydrochloride*

Cat. No.: B096849

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## An In-Depth Technical Guide to the Spectroscopic Characterization of **Diisobutylamine Hydrochloride**

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the spectroscopic profile of **Diisobutylamine hydrochloride** (CAS: 18251-82-6). The structural elucidation of this secondary amine salt is paramount for its application in organic synthesis, including the production of pharmaceuticals and agrochemicals.<sup>[1]</sup> Herein, we leverage a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to provide an unambiguous structural confirmation. This document is structured to not only present the data but also to explain the causality behind the analytical choices, ensuring a self-validating and authoritative framework for analysis.

## Molecular Structure and Foundational Data

**Diisobutylamine hydrochloride** is the salt formed from the reaction of the secondary amine, diisobutylamine, with hydrochloric acid. This conversion to a salt form often enhances stability and solubility in polar solvents, which is advantageous for various applications.

- Molecular Formula: C<sub>8</sub>H<sub>20</sub>ClN<sup>[2][3]</sup>
- Molecular Weight: 165.70 g/mol <sup>[2][4]</sup>
- IUPAC Name: 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride<sup>[2]</sup>

Caption: Structure of **Diisobutylamine Hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework.

### Expertise & Experience: The "Why" Behind the Protocol

For a hydrochloride salt, the choice of deuterated solvent is critical. While Chloroform-d ( $\text{CDCl}_3$ ) can be used, the acidic N-H protons may exchange with residual water or exhibit broad signals.<sup>[5]</sup> Deuterium oxide ( $\text{D}_2\text{O}$ ) is an alternative, but would result in the exchange of the N-H protons for deuterium, causing their signals to disappear. The data presented here from  $\text{CDCl}_3$  provides a more complete picture of the proton environment. Tetramethylsilane (TMS) is the universally accepted internal standard ( $\delta = 0.00$  ppm) for proton and carbon NMR in organic solvents due to its chemical inertness and single, sharp signal that does not overlap with most analyte signals.

### Experimental Protocol: $^1\text{H}$ NMR Sample Preparation

- Sample Weighing: Accurately weigh 10-20 mg of **Diisobutylamine hydrochloride**.
- Solubilization: Dissolve the sample in ~0.7 mL of Chloroform-d ( $\text{CDCl}_3$ ) in a clean, dry vial.
- Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard.
- Homogenization: Gently mix the solution until the sample is fully dissolved.
- Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

### $^1\text{H}$ NMR Data (90 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.3	Broad Singlet	2H	$\text{NH}_2^+$
2.81	Multiplet	4H	$\text{N-CH}_2$
2.30	Multiplet	2H	$\text{CH}(\text{CH}_3)_2$
1.11	Doublet	12H	$\text{CH}(\text{CH}_3)_2$

Data sourced from ChemicalBook.[\[5\]](#)

## $^{13}\text{C}$ NMR Data

While specific peak-by-peak data for the hydrochloride salt is not readily available in the searched documents, the expected spectrum would show four distinct carbon signals corresponding to the chemically non-equivalent carbons in the molecule's symmetric structure. The carbons closer to the electron-withdrawing ammonium group ( $\text{N-CH}_2$ ) would be shifted further downfield.

## Data Interpretation

The  $^1\text{H}$  NMR spectrum is highly informative. The broad signal at 9.3 ppm is characteristic of the two acidic protons on the positively charged nitrogen atom. The signal at 2.81 ppm corresponds to the four methylene ( $\text{CH}_2$ ) protons adjacent to the nitrogen. The multiplet at 2.30 ppm represents the two methine ( $\text{CH}$ ) protons, and the prominent doublet at 1.11 ppm corresponds to the twelve equivalent methyl ( $\text{CH}_3$ ) protons. The integration values (2:4:2:12) perfectly match the number of protons in each unique environment, confirming the molecule's symmetric structure.

## Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Expertise & Experience: The "Why" Behind the Protocol

For a solid sample like **Diisobutylamine hydrochloride**, the KBr (Potassium Bromide) pellet technique is a common and effective method.<sup>[2]</sup> KBr is transparent to IR radiation in the typical analysis range (4000-400 cm<sup>-1</sup>) and, when pressed into a thin, transparent disk with the sample, provides high-quality spectra. The key diagnostic feature for this compound is the N-H stretching vibration of the secondary ammonium ion (R<sub>2</sub>NH<sub>2</sub><sup>+</sup>), which is distinctly different from the N-H stretch of a free secondary amine.

## Experimental Protocol: KBr Pellet Preparation

- Grinding: Grind a small amount (~1-2 mg) of **Diisobutylamine hydrochloride** with ~100-200 mg of dry KBr powder using an agate mortar and pestle.
- Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent or translucent disk.
- Analysis: Place the KBr disk in the sample holder of the FTIR spectrometer and acquire the spectrum.

## Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~2960 - 2870	Strong	C-H Stretching (Alkyl)
~2800 - 2400	Strong, Broad	N-H Stretching (Secondary Ammonium Salt, R <sub>2</sub> NH <sub>2</sub> <sup>+</sup> )
~1600 - 1500	Medium	N-H Bending
~1470 - 1460	Medium	C-H Bending

Data interpretation based on spectra from the NIST Chemistry WebBook and standard IR correlation tables.<sup>[3][6][7]</sup>

## Data Interpretation

The IR spectrum provides clear evidence of the compound's identity as an amine salt. The most telling feature is the very broad and strong absorption band observed in the 2800-2400

$\text{cm}^{-1}$  region, which is characteristic of the N-H stretching vibrations in an ammonium salt.<sup>[8]</sup> This replaces the sharper, weaker N-H stretch that would be seen around  $3300 \text{ cm}^{-1}$  for a free secondary amine. The strong peaks between 2960 and  $2870 \text{ cm}^{-1}$  are definitive for C-H stretching in the isobutyl groups. Finally, the N-H bending vibrations appear in the 1600-1500  $\text{cm}^{-1}$  range, further confirming the presence of the ammonium group.

## Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

## Expertise & Experience: The "Why" Behind the Protocol

When analyzing a salt like **Diisobutylamine hydrochloride** with a technique like Electron Impact (EI) ionization, the spectrum observed is that of the volatile free base, diisobutylamine. The hydrochloric acid component is not typically observed. The primary fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom.<sup>[9]</sup> This process is highly favorable as it leads to the formation of a stable, resonance-stabilized iminium cation. The most abundant fragment (the base peak) often results from the loss of the largest possible alkyl group from the alpha-carbon.

## Mass Spectrum Data (Electron Impact, 75 eV)

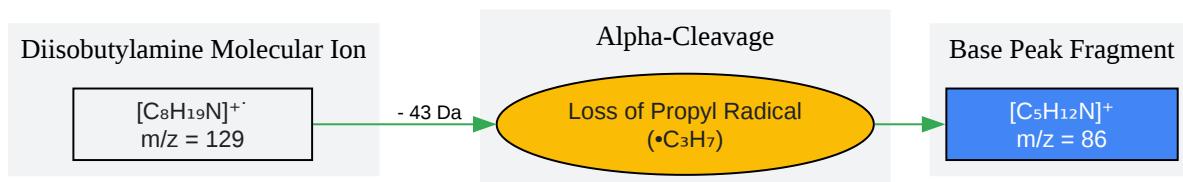
The spectrum shows the fragmentation of the free base, Diisobutylamine ( $\text{C}_8\text{H}_{19}\text{N}$ , MW = 129.24).

m/z	Relative Intensity (%)	Assignment
129	7.3	$[\text{M}]^+$ (Molecular Ion)
86	100	$[\text{M} - \text{C}_3\text{H}_7]^+$ (Base Peak)
57	25.5	$[\text{C}_4\text{H}_9]^+$
41	12.3	$[\text{C}_3\text{H}_5]^+$
30	55.0	$[\text{CH}_2\text{NH}_2]^+$

Data sourced from ChemicalBook.<sup>[5]</sup>

## Data Interpretation and Fragmentation Pathway

The molecular ion peak  $[M]^+$  is observed at  $m/z$  129, confirming the molecular weight of the free amine. The most significant fragmentation is the alpha-cleavage, which involves the loss of a propyl radical ( $\bullet C_3H_7$ ) to form the base peak at  $m/z$  86. This highly stable iminium cation is the dominant feature of the spectrum. The peak at  $m/z$  30 is also characteristic of amine fragmentation.

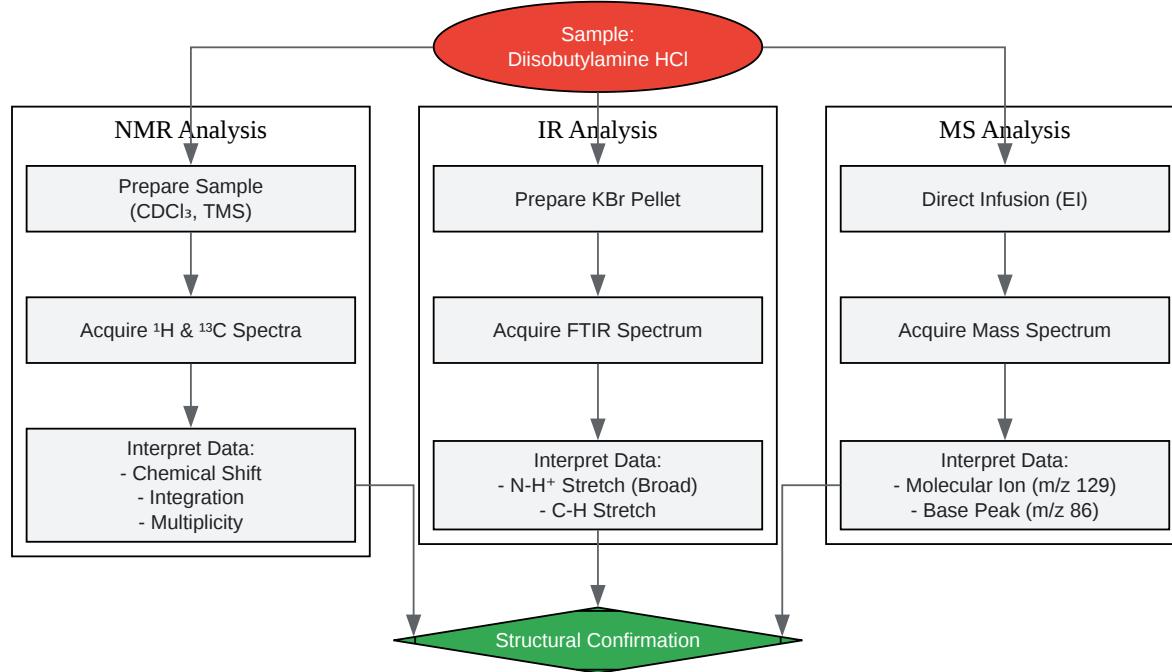


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Caption: Primary fragmentation pathway of Diisobutylamine.

## Integrated Spectroscopic Analysis Workflow

A logical and systematic workflow ensures comprehensive and accurate structural characterization.

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Caption: Workflow for Spectroscopic Characterization.

## Conclusion

The collective evidence from <sup>1</sup>H NMR, IR, and Mass Spectrometry provides a definitive characterization of **Diisobutylamine hydrochloride**. NMR spectroscopy confirms the carbon-hydrogen framework and the symmetric nature of the isobutyl groups. IR spectroscopy unequivocally identifies the key functional groups, particularly the characteristic stretching and bending of the secondary ammonium salt. Finally, mass spectrometry verifies the molecular weight of the parent amine and reveals a predictable fragmentation pattern dominated by alpha-cleavage. This integrated approach demonstrates a robust methodology for the structural elucidation and quality verification of amine salts, essential for their application in scientific research and development.

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